molecular formula C9H7N5O3S B14952201 (2E)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide

(2E)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide

Cat. No.: B14952201
M. Wt: 265.25 g/mol
InChI Key: ZDRKWFOPEONBOM-UHFFFAOYSA-N
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Description

2-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a nitro group, an oxo group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-nitro-2-oxoindoline with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are crucial to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(5-AMINO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1-HYDRAZINECARBOTHIOAMIDE.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 2-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1-HYDRAZINECARBOTHIOAMIDE is studied for its potential biological activities. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, although further research is needed to fully understand its mechanisms and efficacy.

Medicine

The compound’s potential medicinal applications are being explored, particularly in the development of new therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific functionalities, such as advanced coatings or polymers.

Mechanism of Action

The mechanism of action of 2-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets in biological systems. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can induce cellular damage in target cells. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1-HYDRAZINECARBOXAMIDE
  • 2-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1-HYDRAZINECARBOTHIOUREA

Uniqueness

Compared to similar compounds, 2-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1-HYDRAZINECARBOTHIOAMIDE stands out due to its specific combination of functional groups. The presence of both the nitro and hydrazinecarbothioamide moieties imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H7N5O3S

Molecular Weight

265.25 g/mol

IUPAC Name

(2-hydroxy-5-nitro-1H-indol-3-yl)iminothiourea

InChI

InChI=1S/C9H7N5O3S/c10-9(18)13-12-7-5-3-4(14(16)17)1-2-6(5)11-8(7)15/h1-3,11,15H,(H2,10,18)

InChI Key

ZDRKWFOPEONBOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)O)N=NC(=S)N

Origin of Product

United States

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